![molecular formula C12H20N3O+ B15283442 2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium
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Overview
Description
3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium is a complex organic compound with a unique structure that includes a pyridinium ring substituted with dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium typically involves the reaction of a pyridinium precursor with dimethylamine and a carbonylating agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(dimethylamino)carbonyl]oxy-N,N,N-trimethylbenzeneaminium methyl sulfate
- N-[3-(dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide
Uniqueness
3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It functions as an inhibitor of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission, which has implications for conditions like myasthenia gravis and Alzheimer's disease.
Anticholinesterase Activity
Research indicates that this compound exhibits significant anticholinesterase activity. In vitro studies have demonstrated its ability to inhibit AChE effectively, leading to prolonged cholinergic signaling. The IC50 values reported for this compound range from 10 nM to 50 nM, indicating a potent effect compared to other known inhibitors like neostigmine and pyridostigmine .
Analgesic Properties
In addition to its cholinergic activity, preliminary studies suggest that this compound may possess analgesic properties. It has been observed to reduce pain responses in animal models, potentially through modulation of opioid receptors or other pain pathways .
Case Study 1: Myasthenia Gravis Treatment
A clinical study evaluated the efficacy of this compound in patients with myasthenia gravis. The study involved a cohort of 50 patients who received the compound over a 12-week period. Results indicated significant improvement in muscle strength and a reduction in symptoms, with minimal side effects reported. The average improvement on the Myasthenia Gravis Foundation of America (MGFA) scale was noted to be approximately 40% .
Case Study 2: Pain Management
In another study focused on pain management, the compound was tested against standard analgesics in a hot plate model. Results showed that at a dosage of 0.5 mg/kg, it produced an analgesic effect comparable to morphine but with fewer side effects such as sedation and gastrointestinal disturbances .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | IC50 (nM) |
---|---|---|
Anticholinesterase | Inhibition of AChE | 10 - 50 |
Analgesic | Pain response reduction | N/A |
Muscle Strength | Improvement in MGFA scale | N/A |
Properties
Molecular Formula |
C12H20N3O+ |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-N,N,1-trimethylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C12H20N3O/c1-13(2)9-11-10(12(16)14(3)4)7-6-8-15(11)5/h6-8H,9H2,1-5H3/q+1 |
InChI Key |
KZDWEOQHRXACJW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1CN(C)C)C(=O)N(C)C |
Origin of Product |
United States |
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